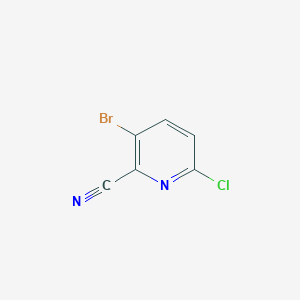

3-Bromo-6-chloropyridine-2-carbonitrile

Description

The exact mass of the compound 3-Bromo-6-chloropyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-chloropyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloropyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNVKMWTROKDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657365 | |

| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053659-39-4 | |

| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridine-2-carbonitrile 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Dihalogenated Pyridine Core

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile

3-Bromo-6-chloropyridine-2-carbonitrile (CAS: 1053659-39-4) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its pyridine scaffold, adorned with three distinct reactive centers—a bromo, a chloro, and a nitrile group—offers a versatile platform for constructing complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, particularly in transition metal-catalyzed cross-coupling reactions, allows for programmed, sequential functionalization, making it an invaluable building block for the synthesis of novel pharmaceuticals and advanced organic materials.[3][4]

This guide provides a detailed exploration of the primary synthetic pathways to 3-Bromo-6-chloropyridine-2-carbonitrile, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the methodologies. As a senior application scientist, the narrative emphasizes not just the "how" but the critical "why" behind experimental choices, ensuring a deep, actionable understanding for professionals in drug development and chemical research.

Primary Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic approaches dominate the preparation of 3-Bromo-6-chloropyridine-2-carbonitrile. The choice between them often depends on the availability of starting materials, scalability requirements, and safety considerations, particularly concerning the use of cyanide reagents.

-

Pathway A: Late-Stage Cyanation via N-Oxide Intermediate. This strategy involves the initial construction of the 3-bromo-6-chloropyridine core, followed by the introduction of the nitrile group at the C2 position. This pathway is advantageous as it utilizes a safer cyanating agent and builds upon a more readily available substituted pyridine starting material.[5]

-

Pathway B: Sandmeyer Reaction from an Amino Precursor. A classic and powerful transformation in aromatic chemistry, this route begins with a suitably substituted aminopyridine, which is converted into the target nitrile via a diazonium salt intermediate.[6][7] This method offers a direct conversion of an amino group to a nitrile, leveraging well-established and robust reaction chemistry.

The following sections will dissect each pathway, providing mechanistic insights and detailed experimental procedures.

Pathway A: Synthesis via Late-Stage Cyanation

This pathway commences with 3-bromo-6-chloropyridine and proceeds through a two-step sequence involving N-oxidation followed by a Reissert-Henze type reaction to install the nitrile group.

Mechanistic Rationale

Direct nucleophilic substitution of a hydrogen atom on a pyridine ring is generally not feasible. However, converting the pyridine to its corresponding N-oxide dramatically alters its electronic properties. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack. In this specific case, the N-oxide is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in the presence of a reagent like triethylamine or benzoyl chloride, which facilitates the addition of cyanide at the C2 position and subsequent rearomatization to yield the 2-carbonitrile product. A patent for a related compound outlines a similar strategy, highlighting its industrial applicability.[5]

Visualizing the Workflow: Late-Stage Cyanation

Sources

- 1. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloropyridine-2-carbonitrile

Introduction

3-Bromo-6-chloropyridine-2-carbonitrile is a polysubstituted heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science sectors.[1][2] Its unique arrangement of a pyridine core functionalized with a bromo, a chloro, and a nitrile group makes it a versatile synthetic intermediate.[3][4] The strategic placement of these functional groups provides multiple reactive sites, allowing for diverse chemical transformations essential for constructing complex molecular architectures.[4] This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and methodological insights required for its effective application.

Molecular and Structural Characteristics

The foundational attributes of a chemical compound are its molecular structure and resulting properties. For 3-Bromo-6-chloropyridine-2-carbonitrile, these characteristics are pivotal for its identification, reactivity, and application.

The compound's structure, defined by the IUPAC name 3-bromo-6-chloropyridine-2-carbonitrile, consists of a pyridine ring substituted at the 2, 3, and 6 positions.[5] This substitution pattern creates a specific electronic and steric environment that dictates its chemical behavior.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1053659-39-4 | [6][7] |

| Molecular Formula | C₆H₂BrClN₂ | [5][6] |

| Molecular Weight | 217.45 g/mol | [5][6] |

| Monoisotopic Mass | 215.90899 Da | [5] |

| Appearance | White solid (typical) | [8] |

| Purity | ≥97% (typical commercial grade) | [6] |

| Topological Polar Surface Area | 36.7 Ų | [5] |

| Complexity | 164 |[5] |

Causality Insight: The high molecular weight is a direct result of the two halogen substituents (bromine and chlorine). The topological polar surface area (TPSA) is primarily influenced by the nitrogen atom of the pyridine ring and the nitrile group. This value is a key predictor of a molecule's transport properties, such as cell permeability, which is a critical parameter in drug design.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Bromo-6-chloropyridine-2-carbonitrile, ¹H NMR and ¹³C NMR provide definitive confirmation of the proton and carbon framework.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrile substituents.

-

¹³C NMR: The spectrum will display six signals for the six unique carbon atoms (five in the pyridine ring and one in the nitrile group). The chemical shifts provide insight into the electronic environment of each carbon atom.[9]

Expertise Insight: When preparing an NMR sample, the choice of solvent is critical. A deuterated solvent that fully dissolves the compound without reacting with it, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is required. The presence of residual solvent peaks must be accounted for during spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational frequencies include:

-

C≡N (Nitrile) stretch: A sharp, intense peak typically found in the 2240-2210 cm⁻¹ region.

-

C=C and C=N (Aromatic ring) stretches: Multiple peaks in the 1600-1400 cm⁻¹ region.

-

C-Br and C-Cl stretches: Found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. For this compound, a high-resolution mass spectrum (HRMS) would confirm the elemental composition.[9] The isotopic pattern observed will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), serving as a definitive diagnostic feature.

Physicochemical and Thermal Properties

Solubility

Trustworthiness Insight: A self-validating protocol for solubility determination involves preparing a saturated solution, equilibrating it for a set period (e.g., 24 hours) at a controlled temperature, filtering out undissolved solid, and quantifying the dissolved compound in the supernatant via a calibrated analytical technique like HPLC-UV.

Melting Point

The melting point is a key indicator of purity for a crystalline solid. Different isomers of bromo-chloro-pyridine-carbonitrile exhibit distinct melting points. For instance, 5-bromo-3-chloropyridine-2-carbonitrile has a reported melting point of 89-91°C, while 6-Chloro-3-pyridinecarbonitrile melts at 116-120°C.[3] The exact melting point for the title compound should be determined experimentally.

Chemical Reactivity and Stability

The reactivity of 3-Bromo-6-chloropyridine-2-carbonitrile is governed by its functional groups. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the withdrawing effects of the nitrile and halogen groups.

-

Nucleophilic Aromatic Substitution: The chlorine and bromine atoms are potential leaving groups for nucleophilic substitution reactions.[2] The chlorine at the 6-position is generally more susceptible to substitution than the bromine at the 3-position.

-

Cross-Coupling Reactions: The C-Br and C-Cl bonds are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[1]

-

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further pathways for derivatization.

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[5][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling.[12] All work should be conducted in a chemical fume hood.[12]

Analytical and Experimental Protocols

Workflow for Compound Characterization

The following diagram outlines a standard workflow for the comprehensive characterization of a newly synthesized or procured batch of 3-Bromo-6-chloropyridine-2-carbonitrile.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of 3-Bromo-6-chloropyridine-2-carbonitrile by assessing the percentage area of the main peak relative to all other peaks detected by a UV detector.

-

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

UV Detection Wavelength: 254 nm

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Analysis: Inject the sample and integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

-

Causality Insight: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this one. The gradient elution is necessary to ensure that any potential impurities, which may have different polarities, are eluted from the column and detected, providing a more accurate purity assessment than an isocratic method. The addition of TFA helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

Applications in Research and Development

As a versatile chemical building block, 3-Bromo-6-chloropyridine-2-carbonitrile is a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).[1][2] The halogenated pyridine core is a common scaffold in medicinal chemistry.

-

Agrochemicals: The compound is used in the development of novel pesticides and herbicides.[1][2]

-

Material Science: Its unique electronic properties make it a candidate for creating novel organic materials with specific electronic or optical functionalities.[1]

Conclusion

3-Bromo-6-chloropyridine-2-carbonitrile is a highly functionalized pyridine derivative with a well-defined set of physicochemical properties. Its structural features, including multiple reactive sites for substitution and cross-coupling reactions, make it an important intermediate in synthetic chemistry. A thorough understanding of its properties, guided by robust analytical characterization as outlined in this guide, is essential for its successful application in research and development.

References

-

PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. Chemical Label for 3-Bromo-6-chloropyridine-2-carbonitrile 97%. [Link]

-

Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link]

-

PubChem. 5-Bromo-6-chloropyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. [Link]

-

Sinfoo Biotech. 3-bromo-6-chloropyridine-2-carbonitrile,(CAS# 1053659-39-4). [Link]

- Google Patents.

Sources

- 1. Buy 3-Bromo-6-chloropyrazine-2-carbonitrile [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-bromo-6-chloropyridine-2-carbonitrile,(CAS# 1053659-39-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Data of 3-Bromo-6-chloropyridine-2-carbonitrile

This technical guide provides a detailed analysis of the expected spectral characteristics of 3-Bromo-6-chloropyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of public, peer-reviewed spectral data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

3-Bromo-6-chloropyridine-2-carbonitrile (C₆H₂BrClN₂) is a trisubstituted pyridine ring with a molecular weight of approximately 217.45 g/mol .[1][2] The strategic placement of a bromine atom, a chlorine atom, and a nitrile group creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

This guide will systematically detail the predicted data and interpretation for ¹H NMR, ¹³C NMR, IR, and MS, providing both the "what" and the "why" behind the expected spectral features.

Caption: Molecular structure of 3-Bromo-6-chloropyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-6-chloropyridine-2-carbonitrile, we expect a simple yet informative ¹H NMR spectrum and a more complex ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data

The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the anisotropic effect of the ring and the electronic effects of the three substituents. The nitrile group and the halogens are electron-withdrawing, which will deshield the ring protons, shifting them downfield.

| Predicted Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-4 | 8.0 - 8.2 | Doublet (d) | ~8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~8.0 - 9.0 |

Justification of Predictions:

-

Chemical Shifts: In substituted pyridines, protons in the aromatic region typically appear between 7.0 and 9.0 ppm.[3] The strong electron-withdrawing nature of the nitrile group at C2, the bromine at C3, and the chlorine at C6 will cause a downfield shift for the remaining protons at C4 and C5. Data for 2-cyanopyridine shows H-4 at ~7.88 ppm and H-5 at ~7.58 ppm.[4] The additional halogen substituents on our target molecule are expected to shift these signals further downfield.

-

Multiplicity and Coupling: The two protons, H-4 and H-5, are ortho to each other, which will result in a standard doublet for each signal due to spin-spin coupling. The coupling constant (³JHH) for ortho protons on a pyridine ring is typically in the range of 8-9 Hz.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent and the position on the ring.

| Predicted Carbon | Chemical Shift (δ) ppm (Predicted) |

| C2 | 132 - 136 |

| C3 | 120 - 124 |

| C4 | 142 - 146 |

| C5 | 128 - 132 |

| C6 | 152 - 156 |

| C≡N | 115 - 118 |

Justification of Predictions:

-

Aromatic Carbons (C2-C6): The typical range for carbons in a pyridine ring is 120-150 ppm.[5] The carbon attached to the electron-withdrawing chlorine (C6) is expected to be the most downfield. The carbon bearing the bromine (C3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". The carbon attached to the nitrile group (C2) will also be in the aromatic region. The protonated carbons (C4 and C5) will have their shifts influenced by all three substituents.

-

Nitrile Carbon (C≡N): The carbon of a nitrile group typically appears in the range of 115-125 ppm.[6] Conjugation with the aromatic ring can shift this value slightly.[6]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 15-25 mg of 3-Bromo-6-chloropyridine-2-carbonitrile for ¹³C NMR (or 5-10 mg for ¹H NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Spectrometer Setup: The experiment should be performed on a 400 MHz (or higher) NMR spectrometer. The instrument must be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution.

-

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment with a standard pulse program should be used. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary to obtain accurate integrations, although this is not typically required for simple identification.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-Bromo-6-chloropyridine-2-carbonitrile will be characterized by vibrations of the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

| 2220 - 2240 | C≡N stretch (nitrile) | Strong, Sharp |

| 1550 - 1600 | C=C & C=N ring stretches | Medium - Strong |

| 1000 - 1200 | C-H in-plane bending | Medium |

| 700 - 850 | C-H out-of-plane bending | Strong |

| 650 - 750 | C-Cl stretch | Medium - Strong |

| 550 - 650 | C-Br stretch | Medium - Strong |

Justification of Predictions:

-

C≡N Stretch: The nitrile group has a very characteristic sharp and strong absorption in the 2220-2260 cm⁻¹ region.[6] For aromatic nitriles, conjugation with the ring typically lowers this frequency to the 2220-2240 cm⁻¹ range.[6][8]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring usually result in a series of bands in the 1400-1600 cm⁻¹ region.[9]

-

C-H Bending: The C-H bending vibrations provide information about the substitution pattern of the aromatic ring.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The vibrational frequency is inversely proportional to the mass of the atoms, so the C-Cl stretch will be at a higher wavenumber than the C-Br stretch.[10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the crystalline sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer. A background spectrum of the clean ATR crystal is taken first. Then, the sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity | Comments |

| 216 / 218 / 220 | [M]⁺˙ | Molecular ion peak. The isotopic pattern will be characteristic of one bromine and one chlorine atom. |

| 181 / 183 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 137 / 139 | [M - Br]⁺ | Loss of a bromine atom. |

| 111 | [M - Br - CN]⁺ | Subsequent loss of a nitrile group. |

Justification of Predictions:

-

Molecular Ion Peak: The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[11] A key feature will be the isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion ([M]⁺˙, [M+2]⁺˙, [M+4]⁺˙).

-

Fragmentation Pattern: The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms.[12] Subsequent fragmentation could involve the loss of the nitrile group (as CN) or ring cleavage.[12][13]

Caption: Predicted major fragmentation pathway for 3-Bromo-6-chloropyridine-2-carbonitrile.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample would be dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS that typically induces significant fragmentation.[12] For LC-MS, a softer ionization technique like Electrospray Ionization (ESI) would be used, which would likely show a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Bromo-6-chloropyridine-2-carbonitrile. The expected NMR, IR, and MS data presented herein are grounded in fundamental spectroscopic principles and comparisons with structurally similar molecules. These predictions offer a robust framework for scientists to confirm the synthesis of this compound, verify its purity, and interpret its behavior in subsequent chemical transformations. The provided protocols offer a standardized approach to acquiring high-quality experimental data for validation.

References

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

Reha, D., et al. (2017). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Physical Chemistry Chemical Physics. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Available at: [Link]

-

Kolehmainen, E., et al. (2025). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry. Available at: [Link]

-

Gotor, R., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Available at: [Link]

-

ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Available at: [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Lee, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

-

Brainly.in. (2020). The decreasing order of vibrational frequency for C_Cl, C_Br, C_O, and C_H?. Available at: [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Lawrence, R., & Waight, E. S. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

University of the West Indies. (n.d.). Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Molecular vibration. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

-

Chemistry LibreTexts. (2023). Introduction to Vibrations. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-6-phenylpyridine-2-carbonitrile. Available at: [Link]

Sources

- 1. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. davuniversity.org [davuniversity.org]

- 10. brainly.in [brainly.in]

- 11. whitman.edu [whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-chloropyridine-2-carbonitrile

Introduction

3-Bromo-6-chloropyridine-2-carbonitrile is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a substituted pyridine ring with bromo, chloro, and nitrile functional groups, makes it a versatile building block for the creation of more complex molecules. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals to ensure consistent reaction kinetics, product purity, and optimal formulation. This guide provides a comprehensive overview of the solubility and stability of 3-Bromo-6-chloropyridine-2-carbonitrile, supported by established scientific principles and methodologies.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 3-Bromo-6-chloropyridine-2-carbonitrile is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClN₂ | PubChem[1] |

| Molecular Weight | 217.45 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | (General knowledge for similar compounds) |

| XLogP3 | 2.6 | PubChem[1] |

| Melting Point | Not available |

The calculated XLogP3 value of 2.6 suggests that 3-Bromo-6-chloropyridine-2-carbonitrile is moderately lipophilic, indicating a preference for organic solvents over aqueous media.[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The following sections detail the expected solubility of 3-Bromo-6-chloropyridine-2-carbonitrile in various solvent systems and provide a robust protocol for its experimental determination.

Qualitative Solubility Assessment

Based on its chemical structure and calculated lipophilicity, a qualitative solubility profile can be predicted. The presence of the polar nitrile group and the nitrogen atom in the pyridine ring may impart some solubility in polar organic solvents, while the halogen substituents and the aromatic ring suggest solubility in non-polar organic solvents. Its solubility in water is expected to be low.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents can interact with the nitrile group and the pyridine nitrogen. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl groups can hydrogen bond with the pyridine nitrogen, but the overall lipophilicity may limit high solubility. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | Soluble to Sparingly Soluble | The halogenated and aromatic nature of the molecule favors interaction with these solvents. Solubility in highly non-polar solvents like hexane may be limited. |

| Aqueous | Water, Buffered Solutions | Sparingly Soluble to Insoluble | The high lipophilicity and lack of significant hydrogen bonding donors suggest low aqueous solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a precise quantitative assessment of solubility, the shake-flask method is the gold standard for determining thermodynamic solubility.[2][3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Protocol:

-

Preparation: Add an excess amount of 3-Bromo-6-chloropyridine-2-carbonitrile to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 3-Bromo-6-chloropyridine-2-carbonitrile using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Evaluating the chemical stability of 3-Bromo-6-chloropyridine-2-carbonitrile is crucial for defining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are instrumental in this assessment.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]

Stress Conditions:

-

Hydrolytic Stability: The compound should be studied in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and temperatures. The pyridine ring and the nitrile group could be susceptible to hydrolysis under these conditions.

-

Oxidative Stability: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its susceptibility to oxidation.

-

Photostability: The compound should be exposed to light of a specified wavelength and intensity to assess its photolytic stability. A photostability chamber that conforms to ICH Q1B guidelines should be used.

-

Thermal Stability: The solid compound is subjected to elevated temperatures to determine its thermal degradation profile.

Analytical Approach:

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify the parent compound from any degradation products that may form.

Potential Degradation Pathways

While specific degradation pathways for 3-Bromo-6-chloropyridine-2-carbonitrile are not extensively documented, potential degradation mechanisms can be inferred from the chemistry of related pyridine derivatives.

-

Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH₂).[6]

-

Nucleophilic Substitution: The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles.

-

Ring Opening: Severe stress conditions could potentially lead to the cleavage of the pyridine ring. Studies on the degradation of other pyridine derivatives have shown that ring cleavage can occur.[7]

Caption: Postulated degradation pathways for 3-Bromo-6-chloropyridine-2-carbonitrile.

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[8]

Long-Term and Accelerated Stability Testing

Objective: To establish a re-test period for the drug substance.

Methodology:

-

Batch Selection: Utilize at least three primary batches of 3-Bromo-6-chloropyridine-2-carbonitrile.

-

Container Closure System: Store the samples in containers that simulate the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Tests: At each time point, test for appearance, assay, and degradation products using a validated stability-indicating method.

Caption: Workflow for ICH-compliant stability testing.

Conclusion

A comprehensive understanding of the solubility and stability of 3-Bromo-6-chloropyridine-2-carbonitrile is fundamental to its effective utilization in research and development. This guide has provided a detailed overview of its predicted solubility profile, robust experimental protocols for its quantitative determination, and a framework for assessing its chemical stability based on internationally recognized guidelines. By applying these principles and methodologies, researchers can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes in the development of novel pharmaceuticals and agrochemicals.

References

-

PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Pharmaacademias. ICH Stability Testing Guidelines (Q1 Series). [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]

-

Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]

-

Nature. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

PubMed. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

-

ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

-

PubMed. C12-30 α-Bromo-Chloro "Alkenes": Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

The Pharma Review. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

-

PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]

-

PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 7. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaacademias.com [pharmaacademias.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. m.youtube.com [m.youtube.com]

known biological activities of 3-Bromo-6-chloropyridine-2-carbonitrile

An In-Depth Technical Guide to 3-Bromo-6-chloropyridine-2-carbonitrile: A Key Intermediate in Bioactive Compound Synthesis

Executive Summary

3-Bromo-6-chloropyridine-2-carbonitrile is a halogenated heterocyclic compound recognized not for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of novel, biologically active molecules. Its strategic placement of bromo, chloro, and nitrile functional groups on a pyridine scaffold provides multiple reactive sites, making it a highly versatile building block in medicinal chemistry and agrochemical research. This guide synthesizes the available technical data, focusing on its chemical properties, synthetic utility, and its role as a precursor to compounds with demonstrated potential in oncology and antimicrobial applications. We will explore the causality behind its use in synthetic strategies and provide practical insights for researchers engaged in drug discovery and development.

Compound Profile and Physicochemical Properties

3-Bromo-6-chloropyridine-2-carbonitrile, also known by its synonym 3-Bromo-6-chloropicolinonitrile, is a solid organic compound whose value lies in its chemical architecture.[1] The pyridine ring, a common motif in pharmaceuticals, combined with two distinct halogen atoms (bromine and chlorine) and a cyano group, allows for selective and sequential chemical modifications. This structural arrangement is the primary driver of its utility in combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of 3-Bromo-6-chloropyridine-2-carbonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 1053659-39-4 | [1][2][3] |

| Molecular Formula | C₆H₂BrClN₂ | [1][2][3] |

| Molecular Weight | 217.45 g/mol | [1][3] |

| IUPAC Name | 3-bromo-6-chloropyridine-2-carbonitrile | [1] |

| Appearance | Solid (form varies by supplier) | N/A |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

The Synthetic Keystone: Reactivity and Synthesis

The significance of 3-Bromo-6-chloropyridine-2-carbonitrile stems from its chemical reactivity. The differential reactivity of the C-Br and C-Cl bonds, along with the synthetic potential of the nitrile group, enables chemists to construct complex molecular architectures. It is a favored substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of C-C bonds. Furthermore, the halogens can be displaced via nucleophilic substitution reactions.

General Synthesis Pathway

A common synthetic route to obtain the title compound involves the modification of a simpler pyridine precursor. One patented method highlights a pathway that avoids highly toxic reagents like sodium cyanide, making it more suitable for larger-scale production.[4]

Experimental Protocol: Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile [4]

-

Oxidation: 3-bromo-6-chloropyridine is used as the starting material. It is mixed with urea peroxide and trifluoroacetic anhydride to perform an oxidation reaction, yielding 3-bromo-6-chloropyridine oxynitride. The use of urea peroxide is a safer alternative to other potent oxidizers.

-

Cyanation: The resulting oxynitride is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of a base such as triethylamine. TMSCN serves as a less hazardous cyanide source than alkali metal cyanides, introducing the cyano group at the 2-position to yield 3-bromo-6-chloropyridine-2-carbonitrile.

-

Purification: The final product is isolated and purified using standard laboratory techniques such as extraction and column chromatography.

Caption: Synthesis workflow for 3-Bromo-6-chloropyridine-2-carbonitrile.

Biological Significance: A Gateway to Bioactive Derivatives

While direct studies on the biological effects of 3-Bromo-6-chloropyridine-2-carbonitrile are not prevalent in the literature, its importance is established through the potent activities of the molecules derived from it. Researchers leverage this compound as a scaffold to synthesize derivatives with significant therapeutic and agricultural potential.

Caption: Role as a precursor to diverse bioactive compounds.

Anticancer Potential of Derivatives

The cyanopyridine motif is a well-established pharmacophore in oncology. Research has shown that derivatives synthesized from precursors like 3-Bromo-6-chloropyridine-2-carbonitrile can exhibit potent cytotoxic activity.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The cyanopyridine structure can be elaborated to target the ATP-binding site of kinases crucial for cancer cell proliferation. For instance, novel cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key receptors involved in tumor angiogenesis and growth.[5]

-

Cytotoxicity: Studies on novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives have demonstrated significant cytotoxic effects against various tumor cell lines.[6] The synthesis of these compounds often relies on halogenated cyanopyridine intermediates to build molecular complexity. Similarly, imidazopyridine derivatives have also been evaluated for their cytotoxic activity against human cancer cell lines.[7]

Antimicrobial and Agrochemical Applications

The presence of halogens in a heterocyclic structure is a common strategy for enhancing antimicrobial activity.[8] While direct evidence for 3-Bromo-6-chloropyridine-2-carbonitrile is limited, its structural relatives and derivatives are explored for these properties.

-

Antimicrobial Agents: Structurally related compounds like 3-amino-6-bromo-2-chloropyridine are used as key intermediates in the synthesis of novel antibiotics.[9][10] The core scaffold is considered a valuable starting point for developing agents against resistant bacterial strains.

-

Agrochemicals: This compound and its close analogs serve as precursors for advanced pesticides and herbicides.[9][10][11] The reactivity of the halogens allows for its integration into complex molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection.

Experimental Workflow and Safety Considerations

Given its role as a reactive intermediate, proper handling and a well-defined experimental strategy are paramount for researchers.

Safety and Handling

3-Bromo-6-chloropyridine-2-carbonitrile is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Class |

|---|---|---|

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Danger) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |

| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Danger) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Warning) |

Data sourced from PubChem.[1]

Example Experimental Workflow: Library Synthesis for Screening

The following protocol outlines a generalized workflow for using 3-Bromo-6-chloropyridine-2-carbonitrile to generate a library of compounds for biological screening, a common practice in early-stage drug discovery.

Caption: Drug discovery workflow using the core intermediate.

-

Synthesis (Suzuki Coupling): In a reaction vessel, 3-Bromo-6-chloropyridine-2-carbonitrile is combined with a selected boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., dioxane/water). The reaction is heated and monitored by TLC or LC-MS until completion. This step is repeated in parallel with a diverse set of boronic acids to create a library.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted, and extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to isolate the desired derivative.

-

Characterization: The structure and purity of each synthesized derivative are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

Biological Screening: The purified compounds are submitted to biological assays. For an anticancer program, this would typically start with an in vitro cytotoxicity screen (e.g., MTT assay) against a panel of cancer cell lines. Active compounds may then be advanced to more specific assays, such as kinase inhibition panels.

This self-validating system ensures that any biological activity observed is attributable to a well-characterized, pure compound, which is a cornerstone of trustworthy drug development.

Conclusion

3-Bromo-6-chloropyridine-2-carbonitrile stands as a testament to the principle that a molecule's value is often defined by its potential for transformation. While not a therapeutic agent itself, its strategic design makes it an exceptionally valuable and versatile building block. For researchers in drug development and agrochemical science, this compound is a reliable starting point for accessing novel chemical space and synthesizing next-generation bioactive molecules, particularly in the pursuit of new anticancer and antimicrobial agents. Its continued application in synthesis underscores its foundational role in modern medicinal chemistry.

References

- 1. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-6-chloropyridine-2-carbonitrile,(CAS# 1053659-39-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. innospk.com [innospk.com]

A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carbonitrile for Advanced Research and Development

This guide provides an in-depth exploration of 3-Bromo-6-chloropyridine-2-carbonitrile, a versatile and highly reactive building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document offers a detailed overview of its chemical properties, commercial availability, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Properties

3-Bromo-6-chloropyridine-2-carbonitrile, with CAS number 1053659-39-4, is a di-halogenated pyridine derivative featuring a strategically positioned nitrile group.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the construction of diverse molecular scaffolds.

Table 1: Physicochemical Properties of 3-Bromo-6-chloropyridine-2-carbonitrile [1]

| Property | Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| CAS Number | 1053659-39-4 |

| Appearance | Solid (form may vary by supplier) |

| IUPAC Name | 3-bromo-6-chloropyridine-2-carbonitrile |

| Synonyms | 3-Bromo-6-chloropicolinonitrile |

Commercial Availability and Suppliers

3-Bromo-6-chloropyridine-2-carbonitrile is commercially available from a range of specialty chemical suppliers. Purity levels typically exceed 97%.[2] Researchers should note that this compound is often classified as a dangerous good for transport, which may incur additional shipping charges.[2]

Table 2: Prominent Commercial Suppliers

| Supplier | Purity | Notes |

| Santa Cruz Biotechnology | ≥97% | For research use only.[2] |

| Alfa Chemistry | - | Marketed for applications in alternative energy.[3] |

| Sinfoo Biotech | - | - |

| Parchem | - | - |

| Synthonix, Inc. | - | - |

This list is not exhaustive, and availability should be confirmed directly with the suppliers.

Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile.

Hypothetical Experimental Protocol:

Disclaimer: This protocol is illustrative and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromo-6-chloropyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq.) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq.) at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-6-chloropyridine-2-carbonitrile.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Bromo-6-chloropyridine-2-carbonitrile is dominated by the presence of two distinct halogen atoms on an electron-deficient pyridine ring. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The bromine atom at the 3-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 6-position is more prone to nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[5][6][7] In the context of 3-Bromo-6-chloropyridine-2-carbonitrile, the bromine at the 3-position can be selectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Caption: General scheme for the Suzuki-Miyaura coupling of 3-Bromo-6-chloropyridine-2-carbonitrile.

B. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This reaction allows for the coupling of primary or secondary amines at the 3-position of the pyridine ring, selectively displacing the bromide.

Sources

- 1. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Strategic Derivatization of 3-Bromo-6-chloropyridine-2-carbonitrile: A Technical Guide for Advanced Medicinal Chemistry

This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of the versatile heterocyclic scaffold, 3-Bromo-6-chloropyridine-2-carbonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations and practical methodologies for leveraging this compound's unique structural features to generate novel chemical entities with therapeutic potential.

Introduction: The Privileged Pyridine Scaffold

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The pyridine ring serves as a bioisostere for various functional groups and offers a scaffold that is both metabolically stable and amenable to diverse chemical modifications.[2] The subject of this guide, 3-Bromo-6-chloropyridine-2-carbonitrile, is a highly functionalized pyridine ring, presenting multiple reaction sites for strategic chemical diversification. Its structure, featuring a nitrile group and two distinct halogen atoms, allows for a range of selective chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of 3-Bromo-6-chloropyridine-2-carbonitrile [3]

| Property | Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| CAS Number | 1053659-39-4 |

| Appearance | Solid |

| XLogP3 | 2.6 |

Synthesis of the Core Scaffold: 3-Bromo-6-chloropyridine-2-carbonitrile

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. A common and effective route to 3-Bromo-6-chloropyridine-2-carbonitrile starts from the readily available 3-bromo-6-chloropyridine.[4] This multi-step synthesis involves an initial oxidation to the N-oxide, followed by cyanation.

Synthetic Pathway Overview

Caption: Synthetic route to 3-Bromo-6-chloropyridine-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile[4]

Step 1: Oxidation of 3-Bromo-6-chloropyridine

-

To a solution of 3-bromo-6-chloropyridine in a suitable organic solvent (e.g., chloroform), add urea-hydrogen peroxide adduct.

-

Cool the mixture in an ice bath and add trifluoroacetic anhydride (TFAA) dropwise.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure to yield 3-bromo-6-chloropyridine N-oxide.

Step 2: Cyanation of 3-Bromo-6-chloropyridine N-oxide

-

Dissolve the 3-bromo-6-chloropyridine N-oxide in an appropriate solvent (e.g., acetonitrile).

-

Add triethylamine followed by the dropwise addition of trimethylsilyl cyanide (TMSCN).

-

Heat the reaction mixture at reflux and monitor for completion by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-6-chloropyridine-2-carbonitrile.

An alternative approach for the introduction of a cyano group onto a pyridine ring is the Sandmeyer reaction , which involves the diazotization of an amino group followed by displacement with a cyanide salt, typically in the presence of a copper catalyst.[5][6][7] This method could be employed if 2-amino-3-bromo-6-chloropyridine were a readily available precursor.

Strategic Derivatization: Unlocking Chemical Diversity

The presence of two distinct halogen atoms at positions 3 (bromine) and 6 (chlorine) provides a powerful handle for selective functionalization. The differing reactivity of the C-Br and C-Cl bonds in various cross-coupling and substitution reactions allows for a stepwise and controlled introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters.[8] In the case of 3-Bromo-6-chloropyridine-2-carbonitrile, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C3 position.[9][10]

Caption: Selective Suzuki-Miyaura coupling at the C3 position.

Protocol: Selective Suzuki-Miyaura Coupling at C3 [11]

-

To a reaction vessel, add 3-Bromo-6-chloropyridine-2-carbonitrile, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-aryl-6-chloropyridine-2-carbonitrile derivative.

The remaining chloro group at the C6 position can then be subjected to a second cross-coupling reaction, often under more forcing conditions, or a nucleophilic aromatic substitution to introduce further diversity.[12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr).[13][14] In 3-Bromo-6-chloropyridine-2-carbonitrile, the chlorine atom at the C6 position is activated towards SNAr. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols.

Caption: Nucleophilic aromatic substitution at the C6 position.

Protocol: Nucleophilic Aromatic Substitution with an Amine [15]

-

In a reaction vessel, dissolve 3-Bromo-6-chloropyridine-2-carbonitrile in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add the desired amine (1.1-2.0 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor for completion by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-bromo-6-aminopyridine-2-carbonitrile derivative.

Applications in Drug Discovery: Targeting Kinases

Substituted pyridines are a well-established class of kinase inhibitors.[16][17] The ability to selectively introduce diverse functionalities at the C3 and C6 positions of the 3-Bromo-6-chloropyridine-2-carbonitrile scaffold makes it an attractive starting point for the development of novel kinase inhibitors. The nitrile group can also serve as a key interaction point within the ATP-binding pocket of many kinases.

For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent and irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[11] By analogy, 3-aryl-6-substituted-pyridine-2-carbonitriles derived from the core scaffold of this guide could exhibit similar inhibitory activities against a range of kinases.

Table 2: Exemplary Structural Analogs and their Potential Biological Targets

| Core Structure | R¹ (at C3) | R² (at C6) | Potential Kinase Targets |

| 6-chloropyridine-2-carbonitrile | Aryl/Heteroaryl | Amine/Alkoxy | EGFR, HER2, VEGFR, etc. |

| 3-bromopyridine-2-carbonitrile | Aryl/Heteroaryl | Amine/Alkoxy | Src family kinases, etc. |

The rational design of derivatives would involve considering the specific amino acid residues in the target kinase's active site and tailoring the substituents at the C3 and C6 positions to maximize binding affinity and selectivity.

Conclusion

3-Bromo-6-chloropyridine-2-carbonitrile represents a highly valuable and versatile scaffold for the synthesis of novel and diverse chemical libraries for drug discovery. Its strategic functionalization through selective Suzuki-Miyaura coupling at the C3-bromo position and nucleophilic aromatic substitution at the C6-chloro position provides a clear and efficient pathway to a wide range of derivatives. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this powerful building block in the quest for new therapeutic agents.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Boruah, M., & Das, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36563-36585.

-

Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

- Joucla, L., & Djakovitch, L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. European Journal of Organic Chemistry, 2009(18), 2975-2985.

- Google Patents. (n.d.). Preparation of substituted 2-chloropyridines.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some novel 3-cyanopyridine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Cyanation of aromatic halides.

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Amino-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Moody, C. J., & Roff, G. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6453.

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

- Goldstein, S. W., Bill, A., & Dhuguru, J. (2017). Nucleophilic Aromatic Substitution: Addition and Identification of an Amine.

- Anderson, K. W., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Wissner, A., Berger, D. M., Boschelli, D. H., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Optimization of 6, 7-disubstituted-4-(arylamino) quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of medicinal chemistry, 46(1), 49-63.

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Google Patents. (n.d.). Method for preparing 2,3-dichloropyridine.

- Hocek, M., & Pohl, R. (2011). Synthesis of 2, 6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 9(19), 6733-6740.

- Singleton, J. T. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 36(12), 1943-1957.

- Barham, J. P., & MacMillan, D. W. C. (2021). Deaminative chlorination of aminoheterocycles.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

- Google Patents. (n.d.). Heterocyclic compounds.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, and in Vitro Biological Evaluation of C-6 Pyrimidine Derivatives: New Lead Structures for Monitoring Gene Expression in Vivo. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

Sources

- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 2. 3-Amino-6-chloropyridine-2-carbonitrile - Amerigo Scientific [amerigoscientific.com]

- 3. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]